molecular formula C8H12O2 B056840 2-Acetylcyclohexanone CAS No. 125117-37-5

2-Acetylcyclohexanone

Cat. No.: B056840
CAS No.: 125117-37-5
M. Wt: 140.18 g/mol
InChI Key: OEKATORRSPXJHE-UHFFFAOYSA-N
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Description

2-Acetylcyclohexanone is an organic compound with the molecular formula C8H12O2. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its keto-enol tautomerism, which means it can exist in two forms: a keto form and an enol form. This property makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylcyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with pyrrolidine to form an enamine intermediate. This intermediate is then acylated with acetic anhydride to produce this compound. The reaction is typically carried out in toluene with an acid catalyst such as p-toluenesulfonic acid, and the water formed during the reaction is removed using a Dean-Stark apparatus .

Another method involves the oxidation of cyclohexanol to cyclohexanone using a mixture of concentrated sulfuric acid and sodium dichromate. The cyclohexanone is then reacted with acetyl chloride in the presence of a base such as lithium diisopropylamide in tetrahydrofuran to yield this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Acetylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield diketones, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

2-Acetylcyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-acetylcyclohexanone involves its ability to undergo keto-enol tautomerism. This property allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions. The compound can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-Acetylcyclohexanone can be compared with other similar compounds such as:

    2-Acetylcyclopentanone: Similar in structure but with a five-membered ring instead of a six-membered ring.

    2-Isobutyrylcyclohexanone: Similar in structure but with an isobutyryl group instead of an acetyl group.

    1-Acetyl-2-oxocyclohexane: Similar in structure but with an additional oxo group.

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific ring size and functional groups, making it particularly useful in certain synthetic and industrial applications .

Properties

IUPAC Name

2-acetylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKATORRSPXJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049365
Record name 2-Acetyl-1-cyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-23-7
Record name 2-Acetylcyclohexanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylcyclohexanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ACETYLCYCLOHEXANONE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7713
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Record name Cyclohexanone, 2-acetyl-
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Record name 2-Acetyl-1-cyclohexanone
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Record name 2-acetylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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